2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring and a hexahydroquinazolin ring, along with thio and acetamide functional groups. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom, while the hexahydroquinazolin ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have shown promising results in the inhibition of various cancer cell lines. For instance, a study by Riadi et al. (2021) described the synthesis of a quinazolinone-based derivative exhibiting potent cytotoxic activity against human cervical cancer (HeLa), human lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. This compound displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021). Such findings highlight the therapeutic potential of quinazolinone derivatives in cancer treatment through targeted inhibition of specific kinases involved in tumor growth and metastasis.
Antibacterial Activity
Quinazolinone compounds have also been explored for their antibacterial properties. A study presented the synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, demonstrating that these compounds exerted significant activity against various bacterial strains, including S. aureus, E. coli, P. vulgaris, and K. pneumoniae (Singh et al., 2010). This research indicates the potential of quinazolinone derivatives as novel antibacterial agents, offering a new avenue for the development of antimicrobial treatments.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by quinazolinone derivatives. The compound "KYS05090," a selective T-type Ca2+ channel blocker containing a quinazolinone moiety, was shown to induce autophagy- and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells, suggesting its chemotherapeutic value for lung cancer treatment through the inhibition of glucose uptake (Rim et al., 2014). This illustrates the potential of quinazolinone derivatives in targeting specific cellular pathways to induce cancer cell death.
Future Directions
properties
IUPAC Name |
2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h1-3,7-8,16H,4-6,9-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISOHRRDJXTNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide |
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